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CAS No.: 1334298-90-6

Cat. No.: S531018

Is itacitinib dosing affected by renal impairment?

Answer: No. Current evidence indicates that no dose adjustment is necessary for itacitinib in patients with

any degree of renal impairment [1] [2] [3].

e Rationale: Itacitinib is primarily eliminated by hepatic metabolism, with minimal renal clearance
(approximately 8.4% of the dose is excreted unchanged in the urine) [1].

o Official Recommendation: Based on the magnitude of exposure changes observed in a dedicated
pharmacokinetic study and the drug's historic risk-benefit profile, no dose adjustment is
recommended for patients with impaired renal function [1] [2].

What data supports this recommendation?

The key evidence comes from a single-dose, open-label study that compared the pharmacokinetics and safety
of a 300 mg dose of itacitinib in participants with normal renal function, severe renal impairment, and

ESRD on hemodialysis [1] [2]. The changes in exposure are summarized below.

Table 1: Itacitinib Exposure in Renal Impairment (Relative to Normal Function) [1]
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. Hemodialysis Cmax (Geometric AUCO0-» (Geometric

Patient Group o . .
Timing Mean Ratio) Mean Ratio)

Severe Renal Not on dialysis 1.65(1.13-2.39) 2.23 (1.56 - 3.18)
Impairment
End-Stage Renal 4 hours before 0.71 (0.49 - 1.03) 0.81 (0.57 -1.16)
Disease (ESRD) dialysis
End-Stage Renal 1 hour after 0.83 (0.57 - 1.20) 0.95 (0.66 - 1.35)
Disease (ESRD) dialysis

Cmax: Maximum plasma drug concentration; AUCO-o0: Area under the plasma concentration-time curve

from time zero to infinity. Values are presented as Geometric Mean Ratios (90% Confidence Interval).

Safety Findings: In this study, itacitinib was well tolerated across all groups. Only three Grade 1 treatment-

emergent adverse events were reported, indicating a favorable safety profile in renally impaired patients [1].

Table 2: Key Findings on Itacitinib and Hemodialysis [1]

Aspect Finding

Dialysis Clearance The fraction of the itacitinib dose removed during a 4-hour hemodialysis
session was minimal (2.18%).

Administration & Itacitinib may be administered to patients undergoing hemodialysis
Dialysis regardless of the timing of the dialysis session.

Experimental Protocol: Key Pharmacokinetic Study

For researchers wishing to understand the foundational data, here is a summary of the critical study

methodology.
Objective: To evaluate the effect of renal impairment on the plasma exposure of itacitinib [1].

Study Design:
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e Type: Single-dose, open-label, parallel-group study.

¢ Participants: Individuals with normal renal function (n=10), severe renal impairment (eGFR <30
mL/min/1.73 mZ2, not on dialysis; n=8), and ESRD (on hemodialysis; n=8).

¢ Dosing: A single 300 mg dose (3 x 100 mg sustained-release tablets) was administered after a
medium-fat meal [1].

e ESRD Arm: The ESRD group was studied in two periods, receiving the dose either 4 hours before
(Period 1) or 1 hour after (Period 2) a hemodialysis session [1].

Pharmacokinetic Sampling:

e Plasma: Serial blood samples were collected before dosing and up to 72 hours after dosing [1].

¢ Urine: Collected from participants with normal function and severe impairment over intervals from -12
to 72 hours [1].

¢ Dialysate: Collected during the hemodialysis session in ESRD Period 1 [1].

Bioanalytical Methods:

e Plasma, urine, and dialysate samples were analyzed using validated liquid chromatography—tandem
mass spectrometry (LC-MS/MS) methods [1].

¢ The assays demonstrated acceptable precision and accuracy across the validation runs [1].

Itacitinib Pharmacokinetics and Elimination Pathway

The rationale for the lack of need for renal dose adjustment is rooted in itacitinib's elimination pathway.
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As the diagram illustrates, itacitinib is mainly cleared by hepatic metabolism via the Cytochrome P450 3A4
(CYP3A4) enzyme [1] [3]. Renal excretion plays only a minor role, which is why impairment of kidney

function does not significantly alter its overall clearance from the body [1].

Key Considerations for Researchers

e Dosing in Clinical Trials: The prescribing information states that the final dosage recommendation
was to be based on cumulative pharmacokinetics and safety from this renal impairment study and the
pivotal graft-versus-host disease trial [1].

¢ Drug-Drug Interactions (DDIs): Since itacitinib is a CYP3A4 substrate, co-administration with
strong CYP3A4 inhibitors (e.g., itraconazole) or inducers (e.g., rifampin) can significantly increase or
decrease itacitinib exposure, respectively [1]. Population PK analysis suggests that co-
administration with potent CYP3A4 inhibitors (like posaconazole) decreases itacitinib clearance by
39%, but this is not considered clinically relevant enough to warrant a dose adjustment [3].

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s531018?utm_src=pdf-body-img
https://www.smolecule.com/products/s531018?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7496630/
https://www.sciencedirect.com/science/article/pii/S1083879118310784
https://pmc.ncbi.nlm.nih.gov/articles/PMC7496630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7496630/
https://www.smolecule.com/products/s531018?utm_src=pdf-body
https://www.smolecule.com/products/s531018?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7496630/
https://www.smolecule.com/products/s531018?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S1083879118310784
https://www.smolecule.com/products/s531018?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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